molecular formula C23H15ClN4O5 B4953259 N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide

N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide

Cat. No.: B4953259
M. Wt: 462.8 g/mol
InChI Key: PYVOWMAJATYXQO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide is a synthetic organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a chlorophenyl group, a dinitronaphthyl group, and an aminobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Amination: The reaction of 2,4-dinitronaphthalene with an amine to form the corresponding amino derivative.

    Coupling Reaction: The coupling of the amino derivative with 3-chlorophenyl isocyanate to form the final benzamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:

    Batch Reactors: For small to medium-scale production.

    Continuous Flow Reactors: For large-scale production, offering better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution Reagents: Such as halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-4-aminobenzamide: Lacks the dinitronaphthyl group.

    N-(3-chlorophenyl)-4-[(2-nitronaphthalen-1-yl)amino]benzamide: Contains a single nitro group instead of two.

Uniqueness

N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide is unique due to the presence of both a chlorophenyl group and a dinitronaphthyl group, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-[(2,4-dinitronaphthalen-1-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O5/c24-15-4-3-5-17(12-15)26-23(29)14-8-10-16(11-9-14)25-22-19-7-2-1-6-18(19)20(27(30)31)13-21(22)28(32)33/h1-13,25H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVOWMAJATYXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2NC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)Cl)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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